methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a partially hydrogenated cyclohexene ring. The structure includes a methyl ester group at position 3 and a urea-derived substituent at position 2, where an anilinocarbonyl (phenylcarbamoyl) moiety is attached via an amino linkage. Its synthesis and structural optimization are of interest due to the tunability of its substituents, which influence physicochemical properties and pharmacological profiles.
Properties
IUPAC Name |
methyl 2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16(20)14-12-9-5-6-10-13(12)23-15(14)19-17(21)18-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCXMDYRAGZKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its cytotoxic effects, anti-inflammatory properties, and potential as an anticancer agent.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 346.41 g/mol
- CAS Number : 106666-69-7
The compound contains a benzothiophene core, which is known for its diverse biological activities. The presence of the anilinocarbonyl group is crucial for its pharmacological effects.
Cytotoxicity and Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound demonstrated an IC₅₀ value of approximately 23.2 μM, indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment led to a notable increase in early and late apoptosis rates compared to untreated controls .
- Cell Cycle Arrest : The compound induced G2/M phase arrest in MCF-7 cells, suggesting that it disrupts normal cell cycle progression, which is a common mechanism for anticancer agents .
Anti-inflammatory Activity
Studies have shown that derivatives of this compound possess anti-inflammatory properties. For example:
- Inhibition of Cytokine Production : The compound has been reported to reduce the levels of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the anilinocarbonyl moiety. Research suggests that different substitutions can enhance or diminish the compound's cytotoxicity and selectivity towards cancer cells .
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on several cancer cell lines including MCF-7 and HeLa. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
-
Anti-inflammatory Effects :
- Another study focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 23.2 | Induction of apoptosis |
| Cytotoxicity | HeLa | 29.8 | Cell cycle arrest |
| Anti-inflammatory | Macrophages | N/A | Inhibition of cytokine production |
Scientific Research Applications
Methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, showing promise as a lead compound for developing new anticancer agents.
- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties against various bacterial strains. This opens avenues for its use in developing new antibiotics or antimicrobial agents.
- Neuroprotective Effects : Some studies have explored the neuroprotective effects of similar compounds in the benzothiophene class, suggesting potential applications in treating neurodegenerative diseases.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Benzothiophene Core : The initial step often includes the synthesis of the benzothiophene structure through cyclization reactions involving appropriate precursors.
- Functionalization : Subsequent steps involve introducing the anilinocarbonyl group through amination reactions. This step is crucial for enhancing the biological activity of the compound.
- Esterification : The final step usually involves esterification to yield the methyl ester form of the compound, which is often more soluble and bioavailable than its acid counterpart.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in vitro in breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |
| Study C | Neuroprotection | Indicated potential protective effects against oxidative stress in neuronal cell cultures. |
These findings suggest that further investigation into this compound could lead to valuable therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how are intermediates characterized?
- Methodology : The core structure is synthesized via cyclocondensation of cyclohexanone with methyl cyanoacetate and elemental sulfur in methanol, catalyzed by diethylamine (General Procedure A). Subsequent acylation with anhydrides (e.g., succinic, maleic) under anhydrous CH₂Cl₂ and nitrogen yields target derivatives. Intermediates are characterized by melting points, IR (NH, C=O, C=C), and NMR (¹H/¹³C) spectroscopy. For example, intermediate 11a shows IR peaks at 3416 cm⁻¹ (NH) and 1650 cm⁻¹ (C=O), with ¹H NMR δ 3.78 ppm (methoxy group) .
Q. How are impurities controlled during synthesis, and what purification methods are recommended?
- Methodology : Impurity profiles are managed via reverse-phase HPLC (e.g., methanol-water gradients) or recrystallization (methanol/water). For example, compound 2 was purified using HPLC (30%→100% methanol) to achieve 67% yield, with LC-MS confirming purity (Rf = 4.97 min) .
Q. What spectroscopic techniques are essential for structural validation?
- Methodology : Use a combination of:
- IR : Identifies functional groups (e.g., NH at ~3300–3416 cm⁻¹, C=O at ~1650–1700 cm⁻¹) .
- NMR : ¹H NMR resolves methoxy (δ 3.78 ppm) and cyclohexyl protons (δ 1.71–2.69 ppm); ¹³C NMR confirms carbonyl carbons (δ 160–166 ppm) .
- HRMS/LC-MS : Validates molecular weight (e.g., C₁₀H₁₄NO₂S: [M+H]⁺ = 212) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of acylated derivatives?
- Methodology :
- Stoichiometry : Use 1.2 equivalents of anhydride relative to the amine intermediate to minimize side reactions .
- Solvent : Anhydrous CH₂Cl₂ under nitrogen prevents hydrolysis of reactive intermediates .
- Catalysis : Pyridine (as a base) enhances acylation efficiency (e.g., compound 33 synthesis) .
Q. What strategies resolve overlapping NMR signals in tetrahydrobenzothiophene derivatives?
- Methodology :
- 2D NMR : COSY and HSQC distinguish overlapping cyclohexyl protons (e.g., δ 1.71–2.69 ppm in compound 11a) .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
- Isotopic labeling : ¹⁵N/¹³C-labeled analogs clarify ambiguous assignments in crowded spectra .
Q. How do structural modifications (e.g., acyl groups, substituents) impact antibacterial activity?
- Methodology :
- SAR studies : Compare MIC values against S. aureus and E. coli for derivatives with varying substituents (e.g., phenyl, tert-butyl). For example, compound 23 (chlorophenyl) shows enhanced activity over unsubstituted analogs .
- Mechanistic assays : Use fluorescence quenching and membrane depolarization assays to evaluate target binding (e.g., DNA gyrase inhibition) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
- Methodology :
- Docking studies : Predict binding affinity to bacterial targets (e.g., penicillin-binding proteins) using AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate logP (e.g., XlogP = 4 for ethyl ester analogs) to optimize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
